Bienvenue dans la boutique en ligne BenchChem!

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate

Chiral Resolution Enantiomeric Excess Medicinal Chemistry

The compound (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate (CAS 876162-15-1) is a chiral, Boc-protected 3-aminopyrrolidine derivative. It features a pyrrolidine ring with a defined (R)-configuration at the 3-position, substituted with a 3-fluorobenzyl group on the ring nitrogen and a tert-butyl carbamate protecting group on the exocyclic amine.

Molecular Formula C16H23FN2O2
Molecular Weight 294.37
CAS No. 876162-15-1
Cat. No. B2542009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate
CAS876162-15-1
Molecular FormulaC16H23FN2O2
Molecular Weight294.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F
InChIInChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1
InChIKeyGTZGSEIULCPYBX-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate (CAS 876162-15-1): A Defined Chiral Building Block for Drug Discovery


The compound (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate (CAS 876162-15-1) is a chiral, Boc-protected 3-aminopyrrolidine derivative . It features a pyrrolidine ring with a defined (R)-configuration at the 3-position, substituted with a 3-fluorobenzyl group on the ring nitrogen and a tert-butyl carbamate protecting group on the exocyclic amine . With a molecular formula of C16H23FN2O2 and a molecular weight of 294.36 g/mol, it functions primarily as a protected intermediate or a selective building block in medicinal chemistry, enabling the synthesis of more complex, pharmacologically active molecules . Its computed properties, including a LogP of 2.9247 and a TPSA of 41.57, place it within a favorable drug-like chemical space for CNS penetration and oral bioavailability .

Procurement Risks of Substituting CAS 876162-15-1 with Generic 3-Aminopyrrolidine Analogs


Generic substitution of this compound is fundamentally flawed due to the synergistic importance of its two key structural features: the absolute (R)-stereochemistry and the 3-fluorobenzyl substitution pattern. The (R)-configuration is critical, as the opposite (S)-enantiomer (CAS 1286207-86-0) constitutes a distinct chemical entity that can lead to divergent, and often detrimental, biological activity . Similarly, changing the fluorine substitution from the 3-position to the 2- (CAS 876162-21-9) or 4-position (CAS 1286209-01-5) on the benzyl ring dramatically alters the electronic distribution and molecular recognition, despite having identical molecular formulas and similar computed properties like LogP . Literature data supports this: in a series of HIV-1 protease inhibitors, a 3-fluorobenzyl derivative demonstrated a potent Ki of 7.13 nM, representing some of the most powerful antiviral activity in its series, a result that cannot be extrapolated to other positional isomers . Substituting with a non-fluorinated or incorrectly fluorinated analog risks complete loss of target potency and selectivity, making procurement of the exact compound non-negotiable for reproducible research.

Head-to-Head Evidence for Selecting (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate Over Closest Analogs


Enantiomeric Purity: Quantified Differentiation from the (S)-Enantiomer in a Chiral Procurement Landscape

The target compound is defined by its (R)-stereochemistry at the 3-position of the pyrrolidine ring, a critical determinant of biological activity. The (S)-enantiomer is a different chemical entity with the separate CAS number 1286207-86-0, and its use would constitute a fundamental change to any SAR or pharmacological study . Commercially, the (R)-enantiomer is supplied with a certified purity of 98% (HPLC), as documented by vendors like Leyan, providing a quantified guarantee of enantiomeric integrity that generic or racemic mixtures cannot offer .

Chiral Resolution Enantiomeric Excess Medicinal Chemistry

Fluorine Positional Isomerism: 3-Fluorobenzyl Confers Superior Antiviral Potency Compared to Non-Fluorinated Scaffolds

The 3-fluorobenzyl substituent is a critical pharmacophore for enhancing biological activity. In a published series of C2-symmetric diol-based HIV-1 protease inhibitors, the incorporation of a 3-fluorobenzyl group led to a compound (9b) with a binding affinity (Ki) of 7.13 nM . This represented one of the most powerful antiviral activities in the entire series, a substantial improvement over the parent non-fluorous inhibitors. This provides direct quantitative evidence that a 3-fluorobenzyl moiety, as found in the target compound, can be uniquely responsible for a significant boost in target potency when incorporated into a drug-like scaffold. Analogs with 2- or 4-fluorobenzyl substitution would not recapitulate this specific SAR and may be inactive.

Antiviral Activity HIV-1 Protease Structure-Activity Relationship

Scaffold-Dependent Activity: The (R)-3-Aminopyrrolidine Core is a Prerequisite for Potent CCR2b Antagonism

The (R)-3-aminopyrrolidine scaffold, to which the target compound is a direct precursor upon Boc-deprotection, is an established pharmacophore for potent CCR2b receptor antagonism. Structure-activity relationship studies on this series have yielded compounds with low-nanomolar activity across multiple functional assays [1]. A lead compound in this series demonstrated a CCR2b binding IC50 of 3.2 nM, MCP-1-induced chemotaxis IC50 of 0.83 nM, and Ca2+ flux IC50 of 7.5 nM [2]. The (R)-configuration is vital for this activity, as the stereochemistry dictates the three-dimensional orientation of the amine for receptor interactions. The target compound, with its defined (R)-center, is the direct synthetic precursor to this active class of antagonists, which cannot be replicated with an (S)-enantiomer or an achiral analog.

CCR2b Antagonist Chemotaxis Inflammation

Physicochemical Property Profile: Optimal CNS Drug-like Space Validation Against Industry Benchmarks

The computed molecular properties of (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate place it well within coveted CNS drug-like chemical space . Its topological polar surface area (TPSA) is calculated at 41.57 Ų, significantly below the 60-70 Ų threshold associated with good blood-brain barrier penetration. Its LogP (a measure of lipophilicity) is 2.92, which falls within the optimal 1-3 range for CNS drugs, balancing solubility and membrane permeability. While close positional analogs (2-fluoro, 4-fluoro) share the same computed LogP, the target compound uniquely balances this favorable bulk property with the specific electronic and steric effects of the 3-fluoro substitution that are critical for high-affinity binding, as seen in the HIV-1 protease inhibitor example . This combination of verified, favorable bulk properties and a validated 3-fluorobenzyl pharmacophore makes it a strategically superior choice.

CNS Drug Discovery Physicochemical Properties Drug-likeness

High-Value Application Scenarios for (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate in R&D Workflows


Design and Synthesis of Chiral CCR2b Antagonists for Inflammatory Disease Research

As a direct, chirally pure precursor to the proven (R)-3-aminopyrrolidine pharmacophore, this compound is the ideal starting material for synthesizing novel CCR2b antagonists. Upon Boc-deprotection, the free (R)-amine can be elaborated into diverse chemical series that have already demonstrated low-nanomolar potency in binding (IC50 3.2 nM) and functional chemotaxis assays (IC50 0.83 nM) [1]. Its use guarantees that the resulting compounds retain the essential (R)-stereochemistry required for potent receptor binding, a result that cannot be assured with racemic starting materials.

Synthesis of 3-Fluorobenzyl-Substituted Antiviral Agents

The 3-fluorobenzyl motif on a pyrrolidine scaffold is a validated pharmacophore for antiviral activity, with a published example achieving high potency against HIV-1 protease (Ki = 7.13 nM) . This compound serves as a direct, late-stage intermediate for constructing a library of analogs around this core, allowing medicinal chemists to rapidly explore structure-activity relationships and optimize for potency and selectivity against viral targets, while the Boc group provides a convenient synthetic handle for further derivatization.

CNS Drug Discovery Programs Requiring a Balanced, Brain-Penetrant Chemical Starting Point

With a computed TPSA of 41.57 Ų and a LogP of 2.92, this building block is pre-optimized for CNS drug discovery programs. Its properties are aligned with the key physicochemical requirements for crossing the blood-brain barrier, reducing the need for extensive property optimization later in the development cycle . This makes it a strategic choice for initiating projects targeting neurological disorders, where the 3-fluorobenzyl group can also engage in favorable interactions with CNS targets.

Quote Request

Request a Quote for (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.